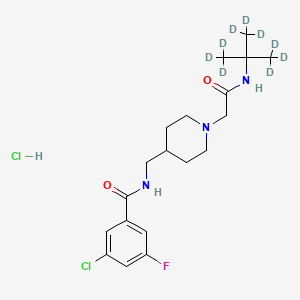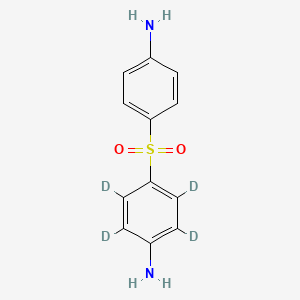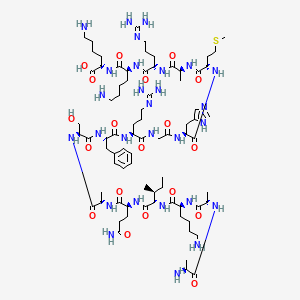![molecular formula C6H5NO2 B583818 2H,4H-Oxireno[3,4]pyrrolo[1,2-c]oxazole(9CI) CAS No. 155121-80-5](/img/new.no-structure.jpg)
2H,4H-Oxireno[3,4]pyrrolo[1,2-c]oxazole(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H,4H-Oxireno[3,4]pyrrolo[1,2-c]oxazole(9CI): is a complex heterocyclic compound known for its unique structural features It contains an oxirene ring fused with a pyrrolo and oxazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H,4H-Oxireno[3,4]pyrrolo[1,2-c]oxazole(9CI) typically involves multi-step organic synthesis techniques. The process may start with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions to form the final product. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the oxirene, pyrrolo, and oxazole rings.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions: 2H,4H-Oxireno[3,4]pyrrolo[1,2-c]oxazole(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxirene derivatives, while reduction may produce reduced forms of the pyrrolo or oxazole rings.
Scientific Research Applications
2H,4H-Oxireno[3,4]pyrrolo[1,2-c]oxazole(9CI) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2H,4H-Oxireno[3,4]pyrrolo[1,2-c]oxazole(9CI) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 2H,4H-Oxireno[3,4]pyrrolo[1,2-c]oxazole(9CI)
- 2H,4H-Oxireno[3,4]pyrrolo[1,2-c]thiazole
- 2H,4H-Oxireno[3,4]pyrrolo[1,2-c]imidazole
Comparison: Compared to similar compounds, 2H,4H-Oxireno[3,4]pyrrolo[1,2-c]oxazole(9CI) is unique due to its specific ring structure and the presence of both oxirene and oxazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
155121-80-5 |
|---|---|
Molecular Formula |
C6H5NO2 |
Molecular Weight |
123.111 |
InChI |
InChI=1S/C6H5NO2/c1-5-6(9-5)4-2-8-3-7(1)4/h1H,2-3H2 |
InChI Key |
HEQOPMKIMNBOKP-UHFFFAOYSA-N |
SMILES |
C1C2=C3C(=CN2CO1)O3 |
Synonyms |
2H,4H-Oxireno[3,4]pyrrolo[1,2-c]oxazole(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate](/img/structure/B583737.png)
![N-[(1-Isopropyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B583738.png)
![3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride](/img/structure/B583739.png)

![1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B583741.png)
![1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(3-methoxyphenyl)ethanone](/img/structure/B583742.png)
![L-[1-13C]Glucose](/img/structure/B583745.png)



